Cas no 478049-00-2 (4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone)

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with chloro, morpholino, and 4-methylphenyl groups. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro substituent enhances electrophilic properties, facilitating further functionalization, while the morpholino group contributes to solubility and bioavailability. The 4-methylphenyl moiety may influence binding affinity in target interactions. Its well-defined synthetic pathway allows for high purity and reproducibility, making it a valuable intermediate in medicinal chemistry research. The compound’s stability under standard conditions ensures consistent performance in experimental settings.
4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone structure
478049-00-2 structure
Product name:4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
CAS No:478049-00-2
MF:C15H16ClN3O2
MW:305.759442329407
MDL:MFCD02083233
CID:5014854

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
    • 4-chloro-2-(4-methylphenyl)-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one
    • Oprea1_746435
    • 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
    • MDL: MFCD02083233
    • Inchi: 1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3
    • InChI Key: USZVVVSLKZCNQI-UHFFFAOYSA-N
    • SMILES: ClC1C(N(C2C=CC(C)=CC=2)N=CC=1N1CCOCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 464
  • Topological Polar Surface Area: 45.1
  • XLogP3: 2.2

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB300301-100 mg
4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone; .
478049-00-2
100 mg
€221.50 2023-07-20
abcr
AB300301-100mg
4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone; .
478049-00-2
100mg
€283.50 2025-02-13

Additional information on 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Professional Introduction to 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone (CAS No. 478049-00-2)

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, identified by its CAS number 478049-00-2, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a chloro substituent, a methylphenyl group, and a morpholino moiety contributes to its complex chemical profile, making it a promising candidate for further investigation in drug discovery and development.

The compound's structure consists of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. This core is functionalized with various substituents that enhance its pharmacological properties. The 4-chloro group at the 4-position of the pyridazinone ring introduces electrophilicity, which can be exploited in various chemical reactions and interactions with biological targets. The 2-(4-methylphenyl) group adds a hydrophobic region, potentially influencing membrane permeability and binding affinity. Additionally, the 5-morpholino substituent introduces basicity and steric bulk, which can modulate the compound's interaction with acidic or basic sites in biological systems.

In recent years, there has been growing interest in exploring the therapeutic potential of pyridazinone derivatives. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The specific combination of substituents in 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone suggests that it may exhibit multiple modes of action, making it a versatile tool for pharmacological research.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular targets. Pyridazinone derivatives have been reported to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The structural features of 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, particularly the presence of the chloro and morpholino groups, may enhance its ability to interact with these enzymes effectively.

Furthermore, the compound's potential as an anti-cancer agent is another area of active investigation. Cancer cells often exhibit altered signaling pathways that promote proliferation, survival, and metastasis. Pyridazinone derivatives have been shown to disrupt these pathways by inhibiting kinases and other enzymes involved in tumor growth. The unique structural motifs in 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone may enable it to bind to specific cancer-related targets, leading to potent anti-tumor effects.

The morpholino group in particular has been recognized for its ability to enhance binding affinity and selectivity. Morpholine derivatives are known for their stability and bioavailability, making them attractive candidates for drug development. The incorporation of this moiety into the pyridazinone framework of 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone could improve its pharmacokinetic properties while maintaining or enhancing its biological activity.

In addition to its potential therapeutic applications, this compound may also find utility in other areas such as agrochemicals and material science. The structural complexity and functional diversity of pyridazinones make them valuable scaffolds for designing novel molecules with tailored properties. Researchers are increasingly exploring these compounds for their ability to interact with biological systems in unique ways.

The synthesis of 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone presents both challenges and opportunities for chemists. The presence of multiple functional groups requires careful consideration in terms of reaction conditions and protecting group strategies to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to construct complex heterocyclic molecules with increasing efficiency.

Ongoing research efforts are focused on optimizing the synthesis of this compound and exploring its biological activity further. High-throughput screening techniques are being employed to identify new derivatives with enhanced potency and selectivity. Computational modeling studies are also being conducted to understand the molecular interactions between the compound and its target proteins.

The future prospects for 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone appear promising, with potential applications ranging from drug development to industrial uses. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing complex challenges in medicine and technology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:478049-00-2)4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
A1162318
Purity:99%
Quantity:1g
Price ($):315.0